

4-Octanone: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 4-Octanone

Cat. No.: B1346966

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An in-depth examination of the molecular properties, synthesis, and analysis of **4-octanone**, a ketone with applications in chemical research and potential relevance in drug discovery. This guide provides a comprehensive overview of **4-octanone**, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

4-Octanone, also known as butyl propyl ketone, is an aliphatic ketone. Below is a summary of its key molecular and physical properties.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1][2][3][4][5]
Molecular Weight	128.21 g/mol	[1][3][4][6]
CAS Registry Number	589-63-9	[1]
IUPAC Name	Octan-4-one	[1][3]
Synonyms	Butyl propyl ketone, Propyl n-butyl ketone	[1][2]
Density	0.82 g/cm ³	[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-octanone** are crucial for its application in research and development. The following protocols are representative methods that can be adapted based on specific laboratory conditions and research objectives.

Synthesis of 4-Octanone

The synthesis of **4-octanone** can be achieved through various established methods for ketone synthesis. One common approach is the oxidation of the corresponding secondary alcohol, 4-octanol. An alternative method involves the reaction of an organometallic reagent with a carboxylic acid derivative. The following is a generalized protocol based on the synthesis of similar ketones.^{[3][7]}

Materials:

- Valeroyl chloride (or a similar pentanoyl derivative)
- n-Propylmagnesium bromide (Grignard reagent) or n-propyllithium
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
- Separatory funnel

Procedure:

- Grignard Reagent Preparation (if not commercially available): In an oven-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet,

magnesium turnings are reacted with n-propyl bromide in anhydrous diethyl ether to form n-propylmagnesium bromide.

- **Reaction with Acyl Chloride:** The solution of valeroyl chloride in anhydrous diethyl ether is cooled in an ice-salt bath. The prepared Grignard reagent is then added dropwise from the dropping funnel with constant stirring. The reaction is highly exothermic and the temperature should be maintained below 0 °C.
- **Quenching:** After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by pouring it over a mixture of crushed ice and dilute hydrochloric acid.
- **Extraction:** The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with diethyl ether.
- **Washing:** The combined organic extracts are washed sequentially with dilute sodium bicarbonate solution, water, and finally with brine.
- **Drying:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal and Purification:** The solvent is removed by rotary evaporation. The resulting crude **4-octanone** is then purified by fractional distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **4-octanone**.^[8] The following is a general protocol for the GC-MS analysis of a sample containing **4-octanone**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
- Helium as the carrier gas

- Autosampler or manual injection system

GC Conditions (can be optimized):

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Injection Volume: 1 µL (split or splitless injection depending on concentration)

MS Conditions (Electron Ionization - EI):

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-300

Sample Preparation:

The sample preparation will depend on the matrix. For neat samples or high-concentration solutions, a simple dilution in a volatile organic solvent like dichloromethane or hexane is sufficient. For more complex matrices, such as biological fluids or environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary to isolate and pre-concentrate the analyte.[8]

Data Analysis:

The identification of **4-octanone** is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of **4-octanone** is characterized by a molecular ion peak (M⁺) and specific fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.[2][9] Quantification can be performed by creating a calibration curve using standards of known concentrations.

Logical Workflow for Ketone-Based Drug Discovery

The following diagram illustrates a generalized workflow for the discovery and preclinical development of a novel ketone-based therapeutic agent. This process begins with the initial design and synthesis of candidate molecules and progresses through various stages of screening and evaluation.



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Caption: A generalized workflow for ketone-based drug discovery.

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